molecular formula C21H27N3O3 B15078097 (4-Benzyl-piperazin-1-yl)-(3,4,5-trimethoxy-benzylidene)-amine

(4-Benzyl-piperazin-1-yl)-(3,4,5-trimethoxy-benzylidene)-amine

Cat. No.: B15078097
M. Wt: 369.5 g/mol
InChI Key: QOCUDWITGDNBBA-PXLXIMEGSA-N
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Description

N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a trimethoxyphenylmethylidene group. Compounds with piperazine rings are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine typically involves the condensation of 4-benzylpiperazine with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction may proceed as follows:

  • Dissolve 4-benzylpiperazine in a suitable solvent such as ethanol or methanol.
  • Add 3,4,5-trimethoxybenzaldehyde to the solution.
  • Stir the mixture at room temperature or under reflux conditions until the reaction is complete.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions could convert the imine group to an amine.

    Substitution: The benzyl and trimethoxyphenyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in drug development, particularly for targeting central nervous system disorders.

    Industry: May be used in the production of specialty chemicals or as a ligand in catalysis.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, if it acts on a neurotransmitter receptor, it could alter signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine
  • N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)ethylidene]amine

Uniqueness

N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine is unique due to the specific substitution pattern on the piperazine ring and the presence of the trimethoxyphenylmethylidene group, which may confer distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C21H27N3O3/c1-25-19-13-18(14-20(26-2)21(19)27-3)15-22-24-11-9-23(10-12-24)16-17-7-5-4-6-8-17/h4-8,13-15H,9-12,16H2,1-3H3/b22-15+

InChI Key

QOCUDWITGDNBBA-PXLXIMEGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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